molecular formula C10H9N5 B14336050 1H-Imidazo(4,5-f)quinoxalin-2-amine, 8-methyl- CAS No. 107609-68-7

1H-Imidazo(4,5-f)quinoxalin-2-amine, 8-methyl-

Cat. No.: B14336050
CAS No.: 107609-68-7
M. Wt: 199.21 g/mol
InChI Key: ZTLODXHIQVPFST-UHFFFAOYSA-N
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Description

1H-Imidazo(4,5-f)quinoxalin-2-amine, 8-methyl- is a quinoxaline derivative known for its unique chemical structure and significant biological activities.

Chemical Reactions Analysis

1H-Imidazo(4,5-f)quinoxalin-2-amine, 8-methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include phenyliodine (III) dicyclohexanecarboxylate, iridium catalysts, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1H-Imidazo(4,5-f)quinoxalin-2-amine, 8-methyl- involves its interaction with various molecular targets and pathways. It acts as an antagonist of adenosine and benzodiazepine receptors A1, and inhibits several kinases and phosphodiesterases . These interactions contribute to its biological activities, including its anticancer and neuroprotective effects.

Comparison with Similar Compounds

1H-Imidazo(4,5-f)quinoxalin-2-amine, 8-methyl- can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of 1H-Imidazo(4,5-f)quinoxalin-2-amine, 8-methyl- lies in its specific interactions with molecular targets and its wide range of biological activities.

Properties

CAS No.

107609-68-7

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

8-methyl-9H-imidazo[4,5-f]quinoxalin-2-amine

InChI

InChI=1S/C10H9N5/c1-5-4-12-6-2-3-7-9(8(6)13-5)15-10(11)14-7/h2-4,13H,1H3,(H2,11,15)

InChI Key

ZTLODXHIQVPFST-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C=CC3=NC(=NC3=C2N1)N

Origin of Product

United States

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